{[4-phenyl-5-(tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Overview
Description
“{[4-phenyl-5-(tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” is a complex organic compound that contains a 1,2,4-triazole ring, a tetrahydropyran ring, and a phenyl group . The compound is likely to be synthesized for its potential biological activities, given the known activities of similar structures .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of KOH . The condensation of the synthesized thiol with arylmethyl chlorides and amidomethyl halides could give S- and S,N-substituted triazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a tetrahydropyran ring, and a phenyl group . The exact structure would depend on the specific substitutions at various positions in these rings.
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the 1,2,4-triazole ring, the tetrahydropyran ring, and the phenyl group . The compound could potentially undergo reactions typical of these functional groups, such as nucleophilic substitution, electrophilic aromatic substitution, and ring-opening reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the 1,2,4-triazole ring could influence its acidity, while the tetrahydropyran ring could influence its solubility and reactivity .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthetic routes and reactions . Given the known activities of similar 1,2,4-triazole derivatives, this compound could have potential applications in medicinal chemistry .
Properties
IUPAC Name |
2-[[5-(oxan-4-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(20)10-22-15-17-16-14(11-6-8-21-9-7-11)18(15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFYVBJMNGZQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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